M2I-1's First-in-Class Selectivity for Mad2-Cdc20 Interaction Disruption vs. Kinase Inhibitors
M2I-1 is the first reported small molecule inhibitor that selectively disrupts the Mad2-Cdc20 protein-protein interaction (PPI) within the SAC [1]. While other SAC-targeting compounds like ZM447439 (Aurora kinase inhibitor) or BI 2536 (PLK1 inhibitor) exhibit potent kinase inhibition (e.g., ZM447439 has an IC50 of 110 nM for Aurora A), their mechanisms are fundamentally different and result in broad cellular effects . M2I-1's direct binding to the hydrophobic core of Mad2 and disruption of its conformational dynamics provides a unique, specific tool for probing the SAC at the MCC assembly stage [1].
| Evidence Dimension | Mechanism of Action Specificity |
|---|---|
| Target Compound Data | First-in-class small molecule inhibitor of Mad2-Cdc20 PPI |
| Comparator Or Baseline | Aurora kinase inhibitors (e.g., ZM447439) or PLK1 inhibitors (e.g., BI 2536) |
| Quantified Difference | Unique mechanism; no known small molecule shares this specific PPI target |
| Conditions | Fluorescence polarization-based screening and biochemical analyses [1] |
Why This Matters
For research requiring specific interrogation of the Mad2-Cdc20 interaction, M2I-1 is the only validated chemical probe, avoiding off-target effects of kinase inhibitors.
- [1] Kastl, J., Braun, J., Prestel, A., Möller, H. M., Huhn, T., & Mayer, T. U. (2015). Mad2 Inhibitor-1 (M2I-1): A Small Molecule Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint. ACS Chemical Biology, 10(7), 1661–1666. View Source
